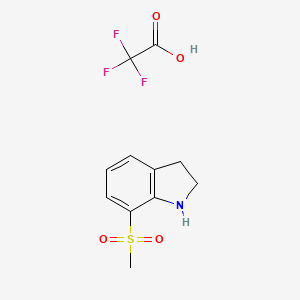

7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid

Description

7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a compound that belongs to the indole family, which is known for its significant role in natural products and pharmaceuticals. Indole derivatives are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

Molecular Formula |

C11H12F3NO4S |

|---|---|

Molecular Weight |

311.28 g/mol |

IUPAC Name |

7-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;3-2(4,5)1(6)7/h2-4,10H,5-6H2,1H3;(H,6,7) |

InChI Key |

AOMUUYWGWCOGBF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1NCC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol. This method yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of 7-methanesulfonyl-2,3-dihydro-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

7-methanesulfonyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 7-methanesulfonyl-2,3-dihydro-1H-indole may yield oxidized indole derivatives, while reduction may produce reduced indole derivatives .

Scientific Research Applications

7-methanesulfonyl-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases and disorders.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism of action may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Indole-3-carbinol: Known for its anticancer properties.

Indole-3-butyric acid: Used as a plant growth regulator.

Uniqueness

7-methanesulfonyl-2,3-dihydro-1H-indole is unique due to its specific chemical structure and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .

Biological Activity

Chemical Identity

7-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid (CAS Number: 2613387-65-6) is a compound characterized by the presence of a methanesulfonyl group and trifluoroacetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 311.28 g/mol. The compound is typically available in powder form with a purity of 95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets. The methanesulfonyl and trifluoroacetate groups enhance its solubility and reactivity, facilitating interactions with enzymes and receptors. These interactions can modulate critical biochemical pathways involved in cellular functions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several human cancer cell lines to determine its cytotoxic effects. The results indicate that compounds with similar structural motifs exhibit significant antiproliferative activity.

Case Study: Cytotoxic Activity

In a relevant study, the compound was tested on human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the range of 2.38–3.77 μM, indicating potent cytotoxic effects compared to standard treatments like cisplatin .

Induction of Apoptosis

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells. For example, treatment with specific concentrations resulted in increased early and late apoptotic cell populations, suggesting that the compound effectively triggers programmed cell death in targeted cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure can significantly influence biological activity. Variations in substituents on the indole ring or changes to the sulfonyl group can enhance or diminish cytotoxic effects. These findings are crucial for designing more effective derivatives for therapeutic applications.

Research Findings Summary

| Study | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study 1 | SISO | 2.87 | Induction of apoptosis |

| Study 2 | RT-112 | 3.06 | Cell cycle arrest |

| Study 3 | Other cancer types | Varies | Targeting specific pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.